REACTION_CXSMILES
|
O[CH2:2][CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.[SH:47][C:48]1[CH:53]=[CH:52][CH:51]=[CH:50][N:49]=1>C1C=CC=CC=1>[N:49]1[CH:50]=[CH:51][CH:52]=[CH:53][C:48]=1[S:47][CH2:2][CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OCC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
Diethyl azodicarboxylate
|
Quantity
|
0.86 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
SC1=NC=CC=C1
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
WASH
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Details
|
The reaction mixture washed with sodium hydroxide (1M), water, and saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on, silica gel eluting with dichloromethane:ethyl acetate (9:1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)SCC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |